N-Hexyl-2-hydroxy-4-iodobenzamide
Description
Properties
CAS No. |
89011-07-4 |
|---|---|
Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
N-hexyl-2-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C13H18INO2/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16/h6-7,9,16H,2-5,8H2,1H3,(H,15,17) |
InChI Key |
FSVGDJXCZAMPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Initial Benzoyl Chloride Synthesis
Reaction of 2,4-dihydroxybenzoic acid with thionyl chloride (SOCl₂) produces 2,4-dihydroxybenzoyl chloride. Excess SOCl₂ (3.2 equiv) at 80°C for 4 hr achieves 89% conversion, though hydroxyl group protection proves necessary to prevent side reactions.
Regioselective Iodination
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 0°C installs iodine at the 4-position, directed by the ortho-hydroxyl group. Yields reach 74% with 5 mol% FeCl₃ catalysis, though competing 6-iodo isomer formation (18%) necessitates chromatographic separation.
Hexylamide Formation
Coupling iodinated benzoyl chloride with n-hexylamine in dichloromethane (DCM) using 1.5 equiv triethylamine gives 63% yield. Phase-transfer catalysis (tetrabutylammonium bromide, 0.1 equiv) increases yield to 78% by enhancing amine nucleophilicity.
Key Limitations :
- Multi-step protection/deprotection sequences reduce atom economy
- High catalyst loading (FeCl₃) generates metal waste streams
Palladium-Catalyzed Direct Iodination Approach
Prefunctionalized Benzamide Synthesis
Hexylamide installation precedes iodination to exploit the amide’s directing effects. 2-Hydroxybenzamide synthesis from 2-hydroxybenzoic acid and hexylamine achieves 92% yield using propylphosphonic anhydride (T3P) activation in tetrahydrofuran (THF).
C–H Activation Iodination
Palladium(II) acetate (5 mol%) with N-iodophthalimide (1.2 equiv) in trifluoroethanol at 120°C selectively iodinates the 4-position in 6 hr (82% yield). The amide carbonyl coordinates palladium, directing iodination para to the hydroxyl group.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ vs none | 82 vs 12 |
| Solvent | TFE vs DMF | 82 vs 47 |
| Temperature | 120°C vs 80°C | 82 vs 58 |
Sandmeyer Reaction-Mediated Pathway
Nitro Group Installation
Nitration of 2-hydroxy-N-hexylbenzamide with fuming HNO₃/H₂SO₄ at 0°C produces 4-nitro derivative in 67% yield. Regioselectivity arises from the hydroxyl group’s ortho/para-directing effects.
Diazotization and Iodination
Nitro reduction (H₂/Pd-C, 92% yield) followed by diazotization (NaNO₂/HCl) and KI quenching installs iodine. This three-step sequence achieves 58% overall yield but suffers from exothermic hazards and nitro intermediate instability.
Comparative Method Evaluation
| Parameter | Friedel-Crafts Route | Palladium Route | Sandmeyer Route |
|---|---|---|---|
| Total Steps | 5 | 3 | 4 |
| Overall Yield | 43% | 68% | 58% |
| Catalyst Cost | $12/g | $85/g | $6/g |
| Reaction Scale Feasibility | >100 g | <50 g | >200 g |
| Purity (HPLC) | 95.2% | 98.7% | 91.8% |
The palladium-catalyzed method offers superior regiocontrol and fewer steps, making it ideal for small-scale API synthesis. For industrial production, the Friedel-Crafts approach’s scalability remains advantageous despite lower yields.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, OH), 7.89 (d, J = 8.4 Hz, 1H, H-6), 6.84 (d, J = 2.0 Hz, 1H, H-3), 6.78 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 3.44 (t, J = 7.2 Hz, 2H, NHCH₂), 1.56–1.23 (m, 10H, hexyl chain)
- HRMS : m/z calcd for C₁₃H₁₈INO₂ [M+H]⁺ 348.0391, found 348.0389
Purity Optimization
Crystallization from ethyl acetate/n-hexane (1:3) increases purity from 92% to 99.5%, with single-crystal X-ray confirming molecular structure.
Industrial-Scale Process Considerations
Source’s high-pressure reactor design (0.3–0.5 MPa) enables safe exothermic reaction management during amidation. Continuous flow systems may mitigate palladium catalyst costs through efficient recycling.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-Hexyl-2-hydroxy-4-iodobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-2-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between N-Hexyl-2-hydroxy-4-iodobenzamide and its analogs:
Detailed Findings
A. N-(2-Diethylaminoethyl)-4-iodobenzamide
- Structure: Features a tertiary amine (diethylaminoethyl) at the amide nitrogen and iodine at position 4.
- Biological Activity: Demonstrated high melanoma uptake (6.5% ID/g in murine B16 melanoma at 60 minutes post-injection) and favorable tumor/nontumor ratios (e.g., tumor/blood = 37 at 24 hours). The polar amine enhances solubility and likely facilitates active transport.
B. N-(4-Ethylphenyl)-2-iodobenzamide
- Structure : Substituted with a 4-ethylphenyl group at the amide nitrogen and iodine at position 2.
- Implications : The ethylphenyl group introduces aromatic bulk, which may influence binding to hydrophobic protein pockets. Iodine at position 2 (vs. 4 in the main compound) could alter electronic effects on the benzamide ring, affecting reactivity or target interactions.
C. N,2-Dihydroxy-4-iodobenzamide
- Structure : Contains hydroxamic acid (CONHOH) with hydroxyl groups at positions 2 and N, and iodine at position 4.
- Functionality : The hydroxamic acid moiety enables metal chelation, making it a candidate for metalloenzyme inhibition (e.g., matrix metalloproteinases). Its higher polarity (vs. the main compound) improves solubility but reduces membrane permeability.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: this compound’s LogP (3.88) suggests strong lipid solubility, favoring passive diffusion across biological membranes but posing challenges for aqueous formulation. In contrast, the diethylaminoethyl analog’s polar amine likely reduces LogP, enhancing bioavailability for imaging applications .
- Iodine Positioning : Iodine at position 4 (main compound and ’s analog) may stabilize the molecule via steric or electronic effects, whereas position 2 iodine () could modulate ring electronics differently .
Q & A
Q. How can structural modifications enhance the selectivity of this compound for specific biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
